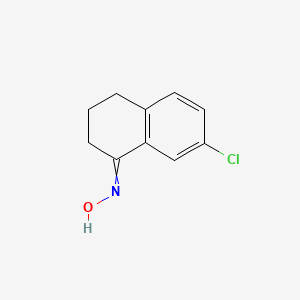

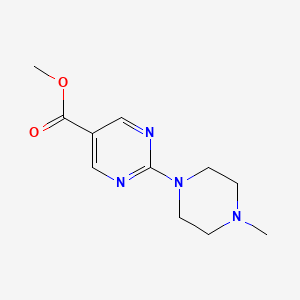

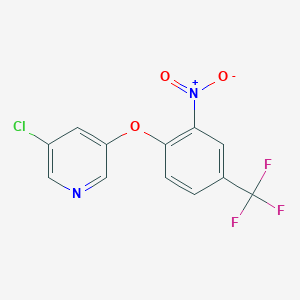

![molecular formula C11H12ClN5 B8628148 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-17-7](/img/structure/B8628148.png)

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine

カタログ番号 B8628148

CAS番号:

897360-17-7

分子量: 249.70 g/mol

InChIキー: HPKTYMDQKLMUOX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .Molecular Structure Analysis

Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . The position of the nitrogen atom in pyridine determines the skeleton .Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse. For instance, the introduction of cyano, nitro, sulfonyl, and carboxamide groups at the C-6 position of the pyridopyrimidines has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines can vary. For instance, one pyrrolo[2,3-d]pyrimidine derivative had a melting point of 212–214 ℃ .作用機序

特性

CAS番号 |

897360-17-7 |

|---|---|

製品名 |

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine |

分子式 |

C11H12ClN5 |

分子量 |

249.70 g/mol |

IUPAC名 |

6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidine |

InChI |

InChI=1S/C11H12ClN5/c12-9-2-1-8-10(16-9)11(15-7-14-8)17-5-3-13-4-6-17/h1-2,7,13H,3-6H2 |

InChIキー |

HPKTYMDQKLMUOX-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)C2=NC=NC3=C2N=C(C=C3)Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

To a solution of piperazine (7.0 g) in 1,4-dioxane (100 ml) was added a solution of crude 4,6-dichloro-pyrido[3,2-d]pyrimidine in 1,4-dioxane (50 ml). The resulting mixture was stirred at room temperature for 1 hour. After concentration under reduced pressure, the residue was purified by silica gel flash chromatography, the mobile phase being a methanol/dichloromethane mixture (in a ratio gradually ranging from 1:10 to 1:5), resulting in the pure title compound as a yellowish solid (3.1 g, yield 76%) which was characterized by its mass spectrum as follows: MS (m/z): 250.1 ([M+H]+, 100).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

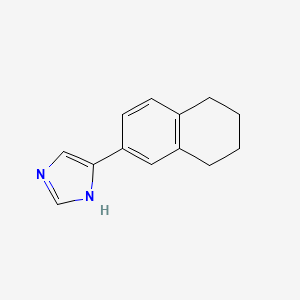

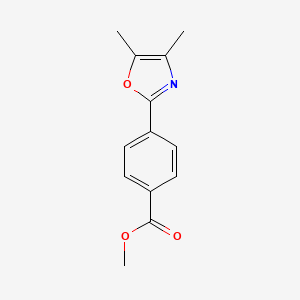

![2-[1-(4-Nitrophenyl)ethylidene]malononitrile](/img/structure/B8628114.png)

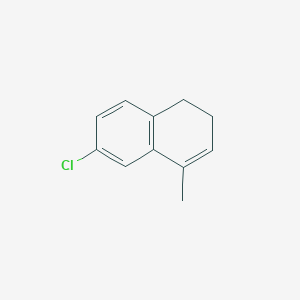

![[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B8628120.png)